molecular formula C21H24N2O3S2 B2783039 4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione CAS No. 2034422-09-6

4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2783039
CAS No.: 2034422-09-6
M. Wt: 416.55
InChI Key: COLXTSNPCUYMLX-UHFFFAOYSA-N
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Description

4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a novel synthetic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two privileged scaffolds known for diverse biological activities: the 2-methyl-1H-indole moiety and the thiophene ring. Indole derivatives are extensively investigated for their potential to interact with various cellular targets. For instance, some indole-based molecules have been studied for their antiproliferative activity and their ability to cause cell cycle arrest . Similarly, other indole-containing compounds have been screened for a range of effects, including anti-inflammatory and immunomodulatory activities, by modulating levels of immunoglobulins and cytokines . The integration of these scaffolds into a more complex structure featuring a 1,4-thiazepane-1,1-dione core suggests potential for unique target selectivity and pharmacological properties. This compound is provided For Research Use Only and is intended to facilitate the exploration of new therapeutic agents, the study of signaling pathways, and the identification of mechanisms of action within a strictly controlled laboratory environment. Researchers are encouraged to utilize this chemical tool to advance the understanding of polypharmacology and for the development of novel bioactive molecules.

Properties

IUPAC Name

1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-3-(2-methylindol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-16-15-17-5-2-3-6-18(17)23(16)11-9-21(24)22-10-8-20(19-7-4-13-27-19)28(25,26)14-12-22/h2-7,13,15,20H,8-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLXTSNPCUYMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiophene ring and the formation of the thiazepane structure. Common reagents used in these reactions include acyl chlorides, thiols, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to isolate and purify the final product.

Chemical Reactions Analysis

Oxidation Reactions

Reaction Conditions Reagents/Catalysts Major Products References
Indole ring oxidationAcidic or neutral aqueous media, 50–80°CKMnO₄, H₂O₂Indole-3-carboxylic acid derivatives (via C3 oxidation)
Thiophene sulfoxidationAcetic acid, 40°CmCPBA (meta-chloroperbenzoic acid)Thiophene-S-oxide derivatives (retains thiazepane sulfone group)
Propanoyl chain oxidationEthanol/water, refluxNaIO₄Ketone intermediates (selective cleavage of α-C bonds)

Reduction Reactions

Reaction Conditions Reagents/Catalysts Major Products References
Sulfone group reductionDry THF, 0°C to RTLiAlH₄Thiazepane sulfide derivatives (retains indole/thiophene)
Indole ring hydrogenationH₂ gas (1–3 atm), 25°CPd/C, Raney NiPartially saturated indoline derivatives (stereoselectivity observed)
Ketone reductionMethanol, 0°CNaBH₄Secondary alcohol derivatives (propanoyl → propanol)

Electrophilic Substitution

Position Reagents Conditions Products References
Thiophene C5Br₂ (neat or in CCl₄)RT, 2–6 hrs5-bromo-thiophene derivatives (regioselective)
Indole C5HNO₃/H₂SO₄0°C, 30 min5-nitroindole derivatives (minor C7 nitration observed)
Thiazepane sulfoneR-MgX (Grignard reagents)Dry ether, refluxSulfone alkylation products (limited by steric hindrance)

Nucleophilic Reactions

Reaction Site Nucleophile Conditions Products References
Propanoyl carbonylNH₂NH₂ (hydrazine)EtOH, refluxHydrazone intermediates (precursor to Fischer indole analogs)
Thiazepane sulfoneR-OH (alcohols)BF₃·Et₂O, CH₂Cl₂Sulfonate esters (transesterification observed under acidic conditions)
Indole NHR-X (alkyl halides)K₂CO₃, DMF, 60°CN-alkylated indoles (selectivity >90% for NH vs. thiazepane N)

Cyclization and Cross-Coupling

Reaction Type Catalyst/Reagents Conditions Products References
Pd-catalyzed C–H activationPd(OAc)₂, dppf, DMSO100°C, 12 hrsPyrrolo[1,2-a]indol-3-one hybrids (via intramolecular coupling)
Michael addition/cyclizationInCl₃, NH₄OAc, MW irradiation130°C, 2–7 minPyranyl- or dihydropyridinyl-indole fused thiazepanes
Fischer indole synthesisBF₃·Et₂O, AcOHReflux, 4–8 hrsPolycyclic indole-thiazepane systems (e.g., tetracyclic analogs)

Functional Group Interconversion

Transformation Reagents Conditions Products References
Sulfone → sulfonamideNH₃ (g), Et₃NCH₃CN, 80°CThiazepane sulfonamide derivatives (improved aqueous solubility)
Ketone → thioketoneLawesson’s reagentToluene, refluxThioketone analogs (enhanced electrophilicity at carbonyl)
Ester hydrolysisNaOH, H₂O/THFRT, 24 hrsCarboxylic acid derivatives (pH-sensitive degradation observed)

Key Mechanistic Insights:

  • Indole Reactivity : The 2-methylindole moiety undergoes preferential electrophilic substitution at C5 over C7 due to steric and electronic effects from the methyl group .

  • Thiophene Stability : Thiophene’s electron-rich nature facilitates bromination and nitration but resists oxidation under mild conditions .

  • Thiazepane Sulfone : The sulfone group acts as a directing group in cross-coupling reactions while remaining inert toward nucleophiles unless activated by strong acids/bases .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione exhibit various biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of indole derivatives. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through pathways involving tubulin polymerization inhibition .

Antimicrobial Properties

Indole-based compounds have been reported to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazepane ring enhances their interaction with bacterial membranes, leading to increased efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies and Research Findings

StudyCompound TestedActivityResults
Indole DerivativeAnticancerIC50 values of 0.34 μM (MCF-7)
Tris(indolyl)methylium SaltsAntimicrobialMIC = 0.5 μg/mL against MRSA
Trifluoromethyl(indolyl)phenylmethanolsAntiviralSignificant anti-HIV activity

Potential Therapeutic Uses

Given its promising biological activities, 4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione could be explored for:

  • Cancer Therapy : As a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth.
  • Antimicrobial Agents : In formulating new antibiotics to combat resistant bacterial strains.

Mechanism of Action

The mechanism of action of 4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The thiophene and thiazepane structures contribute to the compound’s overall stability and bioavailability, enhancing its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural Analogues of Thiazepane-1,1-dione Derivatives

The following compounds share the thiazepane-dione core but differ in substituents, influencing physicochemical and biological properties:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Features Evidence Source
7-(2-Chlorophenyl)-4-[2-(4-fluorophenoxy)acetyl]-1lambda6,4-thiazepane-1,1-dione (2034330-36-2) 7-(2-chlorophenyl), 4-(4-fluorophenoxy acetyl) C₁₉H₁₉ClFNO₄S 411.87 Halogenated substituents enhance electronic effects and metabolic stability.
4-[(2E)-3-(2,5-Difluorophenyl)prop-2-enoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione (2035007-08-8) 7-phenyl, 4-(difluorophenyl propenoyl) C₂₀H₁₉F₂NO₃S 391.43 Fluorine atoms improve bioavailability; α,β-unsaturated ketone may influence reactivity.
4-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione (2034308-04-6) 4-(methoxyphenyl cyclopropane), 7-thiophen-2-yl C₂₀H₂₃NO₄S₂ 405.53 Cyclopropane introduces steric hindrance; methoxy group enhances solubility.
7-(2-Chlorophenyl)-4-(2,4-dimethoxybenzoyl)-1lambda6,4-thiazepane-1,1-dione 7-(2-chlorophenyl), 4-(dimethoxybenzoyl) Not provided Not provided Methoxy groups increase hydrophilicity and modulate phase I metabolism.
Key Structural Differences:
  • Halogenation : Compounds like 2034330-36-2 (Cl, F) and 2035007-08-8 (F) utilize halogens to enhance binding affinity and stability via electron-withdrawing effects .
  • Aromatic Systems : The target compound’s thiophene and indole moieties contrast with phenyl or benzo[b]thiophen-2-yl groups in analogs (e.g., ), affecting π-π interactions and solubility.
  • Linker Flexibility: The propanoyl group in the target compound offers conformational flexibility compared to rigid cyclopropane (BK55678) or α,β-unsaturated ketone (BF37481) linkers .

Physicochemical Properties

  • Molecular Weight : The target compound (estimated MW ~450–470) falls within the range of CNS-active drugs, contrasting with lighter analogs like BF37481 (MW 391.43) .
  • Hydrogen Bonding : The thiazepane-dione core’s sulfonyl and ketone groups provide hydrogen-bond acceptors, similar to analogs in .

Biological Activity

The compound 4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is a complex organic molecule featuring significant structural diversity, including indole and thiophene moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The IUPAC name of the compound is 1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-3-(2-methylindol-1-yl)propan-1-one . The compound's structure can be represented as follows:

PropertyDescription
Molecular Formula C₁₉H₂₃N₂O₃S₂
Molecular Weight 389.53 g/mol
InChI Key InChI=1S/C21H24N2O3S2/c1-16-15...

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of thiazepane compounds often possess antimicrobial properties. The presence of the indole moiety enhances the interaction with microbial targets, potentially leading to effective inhibition of growth in various bacterial strains .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies on cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against various cancer cell lines .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases. The mechanism of action may involve modulation of neurotransmitter systems or reduction of oxidative stress .

The biological activity of 4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione is believed to stem from its ability to interact with specific molecular targets:

  • Indole Moiety : This part of the structure is known for its ability to bind to various receptors and enzymes, modulating their activity.
  • Thiazepane Ring : Provides stability and enhances bioavailability, which is crucial for therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Activity

A study examining derivatives similar to this compound reported significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating strong potential as an antimicrobial agent .

Study 2: Anticancer Activity

In a comparative analysis, compounds structurally related to this thiazepane derivative demonstrated cytotoxic effects on A549 lung cancer cells with IC50 values ranging from 5 to 15 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Q & A

Q. Q1. What are the common synthetic pathways for synthesizing 4-[3-(2-methyl-1H-indol-1-yl)propanoyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione?

Methodological Answer: The synthesis typically involves multi-step reactions:

Thiazepane Ring Formation : Cyclocondensation of sulfur-containing precursors with amines or carbonyl compounds under reflux conditions (e.g., using DMF as a solvent at 100–120°C) .

Indole and Thiophene Functionalization : Acylation of the thiazepane core with 2-methylindole and thiophene derivatives via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt for amide bond formation) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (e.g., ethanol/water) to achieve >95% purity .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Characterization involves:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Confirm substituent positions (e.g., thiophen-2-yl protons at δ 7.2–7.4 ppm, indole NH at δ 10.5 ppm) .
    • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 499.2) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry of the thiazepane ring and substituent orientations .

Advanced Research Questions

Q. Q3. What computational methods are recommended to predict the biological activity of this compound?

Methodological Answer:

Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to identify reactive sites (e.g., thiophene sulfur as an electron donor) .

Molecular Docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., cytochrome P450 enzymes or kinase domains). Key parameters:

  • Grid box centered on catalytic sites (e.g., 25 ų).
  • Scoring functions (e.g., binding energy < −7.0 kcal/mol suggests strong affinity) .

MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Q. Q4. How can contradictory data from in vitro vs. in vivo assays for this compound be resolved?

Methodological Answer:

Experimental Replication : Ensure assay conditions (e.g., pH, temperature, solvent) are standardized across studies .

Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites in vivo (e.g., hydroxylation at the indole methyl group) .

Pharmacokinetic Modeling : Estimate bioavailability (e.g., using Caco-2 cell permeability assays) and adjust dosing regimens to reconcile efficacy gaps .

Q. Q5. What strategies optimize the reaction yield of the thiazepane core under varying catalytic conditions?

Methodological Answer:

Design of Experiments (DoE) : Apply a Box-Behnken design to test variables:

  • Factors : Catalyst loading (0.5–2.0 mol%), temperature (80–120°C), solvent polarity (DMF vs. THF).
  • Response : Yield (%) measured by HPLC .

Green Chemistry Approaches : Replace traditional catalysts with recyclable ionic liquids (e.g., [BMIM][BF4]) to improve sustainability without compromising yield (>85%) .

Q. Q6. How does the compound’s stereochemistry influence its interaction with chiral biological targets?

Methodological Answer:

Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 90:10) to isolate R and S configurations .

Circular Dichroism (CD) : Compare spectra with known chiral standards to assign absolute configuration .

Biological Assays : Test enantiomers against enantioselective targets (e.g., G-protein-coupled receptors) to correlate stereochemistry with IC50 values .

Q. Q7. What are the best practices for resolving solubility challenges in biological assays?

Methodological Answer:

Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .

Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–150 nm) to enhance aqueous dispersion and cellular uptake .

pH Adjustment : Solubilize in citrate buffer (pH 4.0) if the compound exhibits pH-dependent ionization (e.g., sulfone groups) .

Q. Q8. How can researchers validate off-target effects in kinase inhibition studies?

Methodological Answer:

Kinome-Wide Profiling : Use panels like KinomeScan to assess selectivity across 468 kinases. A selectivity score (<10% hits at 1 µM) indicates minimal off-target activity .

CRISPR-Cas9 Knockout Models : Validate target specificity by comparing IC50 values in wild-type vs. kinase-knockout cell lines .

Thermal Shift Assays : Measure ΔTm shifts (>2°C) to confirm direct binding to the intended kinase .

Data Analysis and Interpretation

Q. Q9. What statistical methods are critical for analyzing dose-response relationships in cytotoxicity assays?

Methodological Answer:

Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 and Hill slopes .

ANOVA with Tukey’s Test : Compare means across dose groups (e.g., p < 0.05 for significance) .

Resampling Methods : Bootstrap confidence intervals (10,000 iterations) to assess EC50 robustness .

Q. Q10. How can researchers address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

Force Field Refinement : Adjust parameters in docking software (e.g., AMBER vs. CHARMM) to better match experimental data .

Water Network Analysis : Include explicit water molecules in docking grids to account for solvation effects .

Free Energy Perturbation (FEP) : Calculate relative binding energies for analog series to validate predictive accuracy (±1.0 kcal/mol error threshold) .

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